N-(2,3,4-trifluorophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-6-7-10(12(16)11(9)15)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZPGCEIPVZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366564 | |
| Record name | N-(2,3,4-trifluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746612-10-2 | |
| Record name | N-(2,3,4-trifluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of N 2,3,4 Trifluorophenyl Benzamide
Contemporary Synthetic Routes for N-(2,3,4-trifluorophenyl)benzamide Production
The primary approach to synthesizing this compound involves the formation of an amide bond between benzoyl chloride or benzoic acid and 2,3,4-trifluoroaniline (B1293922). mdpi.comprepchem.com The trifluorinated aniline (B41778) is an electron-deficient amine, which can make the amide coupling reaction sluggish. nih.gov Therefore, the choice of synthetic strategy is crucial for achieving high yields and purity.
Optimized Amide Bond Formation Strategies for this compound
To overcome the reduced reactivity of electron-deficient amines like 2,3,4-trifluoroaniline, various coupling reagents and catalytic systems are employed to activate the carboxylic acid. nih.gov These reagents facilitate the formation of a highly reactive intermediate that readily reacts with the amine.
Common classes of coupling reagents include:
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.comfishersci.co.uk They react with carboxylic acids to form an O-acylisourea intermediate, which is highly reactive towards amines. fishersci.co.uk The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions. nih.govpeptide.com
Phosphonium and Uronium/Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their efficiency and ability to suppress racemization. peptide.comluxembourg-bio.com HATU, an aminium salt based on HOAt, is noted for its high reactivity, leading to faster and more efficient couplings. luxembourg-bio.com
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagents | Mechanism of Action | Common Additives |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an activated ester intermediate. | Not always required |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms an activated ester intermediate. luxembourg-bio.com | DIPEA, Triethylamine (B128534) |
Solvent Effects and Reaction Condition Optimization for this compound Synthesis
The selection of an appropriate solvent is critical for the success of the amidation reaction. Aprotic solvents are generally preferred to avoid interference with the reaction. The polarity of the solvent can influence reaction rates and the solubility of reactants and reagents. rsc.org For instance, a study on a different amide synthesis showed a marked change in NMR chemical shifts when moving from high-polarity solvents like DMSO to low-polarity ones like chloroform, indicating significant solvent-solute interactions that can affect reactivity. researchcommons.org
Commonly used aprotic solvents include:
N,N-Dimethylformamide (DMF) fishersci.co.uk
Dichloromethane (DCM) fishersci.co.uk
Tetrahydrofuran (THF) nih.gov
Reaction conditions such as temperature and reaction time must be carefully optimized. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. A typical protocol might involve adding the coupling reagent at 0°C and then allowing the reaction to proceed at room temperature. fishersci.co.uk
Chemo- and Regioselective Considerations in this compound Synthesis
A primary side reaction when using carbodiimide (B86325) coupling reagents is the formation of an N-acylurea byproduct. peptide.com This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. The use of additives like HOBt helps to trap the intermediate as an active ester, minimizing this side reaction. nih.govpeptide.com
Another consideration is the potential for reactions involving the fluorine substituents on the aniline ring, although this is generally not an issue under standard amidation conditions. Purification of the final product, often through recrystallization or column chromatography, is essential to remove any unreacted starting materials, coupling agent byproducts, and other impurities.
For producing this compound in larger quantities for research, the Schotten-Baumann reaction is a robust and scalable method. fishersci.co.uk This involves the acylation of 2,3,4-trifluoroaniline with benzoyl chloride in the presence of a suitable base, such as triethylamine or pyridine (B92270), in an inert aprotic solvent like acetone (B3395972) or dichloromethane. prepchem.comfishersci.co.uk This method is often high-yielding and uses relatively inexpensive reagents, making it a practical choice for scale-up. acs.org The reaction is typically rapid at room temperature. fishersci.co.uk
For example, a similar synthesis of N-(2-trifluoromethylphenyl)-benzamide was achieved by reacting o-trifluoromethyl aniline with benzoyl chloride in acetone with triethylamine as the base. prepchem.com This highlights a practical and scalable approach that is directly applicable to the synthesis of the trifluorophenyl analogue.
Novel and Sustainable Synthetic Approaches for this compound
The traditional synthesis of N-aryl benzamides often involves the use of stoichiometric coupling reagents and volatile organic solvents, leading to significant waste generation. semanticscholar.orgmdpi.com Modern synthetic chemistry aims to develop more sustainable and efficient methods.
Green chemistry principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, this could involve moving away from conventional solvent-based methods towards solvent-free or aqueous reaction conditions.
The direct condensation of benzoic acid and 2,3,4-trifluoroaniline is a potential route to this compound. However, this reaction typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) salt. mdpi.com
Solvent-Free Synthesis: One promising green approach is the use of solvent-free conditions. semanticscholar.orgnih.gov For instance, the reaction of anilines with acid chlorides can be carried out under microwave irradiation without a solvent, offering benefits like shorter reaction times, higher yields, and reduced pollution. Another solvent-free method involves the use of a catalyst like boric acid to facilitate the reaction between a carboxylic acid and urea, which can act as an ammonia (B1221849) source. semanticscholar.org A mechanochemical approach, using ball milling, has also been shown to be effective for the solvent-free synthesis of amides. nih.gov These methods could potentially be adapted for the synthesis of this compound from benzoic acid and 2,3,4-trifluoroaniline or their derivatives.
Aqueous Medium Reactions: Performing organic reactions in water is a key goal of green chemistry. nih.gov For amide synthesis, Fe-mediated reactions of nitroarenes with acyl chlorides in water have been reported, providing a route to N-aryl amides. nih.gov Biocatalytic methods, which are inherently green, often operate in aqueous media. rsc.org
A hypothetical solvent-free synthesis of this compound is presented in the table below, based on analogous reactions.
| Reactant 1 | Reactant 2 | Conditions | Catalyst | Yield (%) | Reference (Analogous Reaction) |
| Benzoic Acid | 2,3,4-trifluoroaniline | Microwave, Solvent-free | None | High | |
| Benzoic Acid | 2,3,4-trifluoroaniline | Heating, Solvent-free | Boric Acid | Good | semanticscholar.org |
| Benzoyl Chloride | 2,3,4-trifluoroaniline | Mechanochemical (Ball Milling) | None | High | nih.gov |
This table presents hypothetical data for this compound synthesis based on reported yields for similar compounds under the specified conditions.
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, allowing for recycling and continuous processes. nih.govdoaj.org Various metal oxides, zeolites, and supported metal catalysts have been explored for direct amidation reactions. mdpi.comdoaj.org For example, a silica-based catalyst has been developed for the synthesis of amides from carboxylic acids and amines, offering a clean and reusable option. nih.gov Zirconium-based catalysts have also shown promise in the direct amidation of esters. mdpi.com
Biocatalysts: Enzymes offer a highly selective and environmentally benign alternative for amide bond formation. rsc.orgrsc.org Lipases are a commonly used class of enzymes for this purpose. rsc.org Amide bond synthetases, which are ATP-dependent enzymes, are particularly attractive as they can couple carboxylic acids and amines in aqueous media with high efficiency. nih.gov Engineered enzymes, such as those derived from nitrile synthetases, are also being developed as dedicated amide-forming biocatalysts. nih.gov
The table below summarizes potential catalytic approaches for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst Type | Catalyst Example | Reaction Medium | Potential Advantages | Reference (Analogous Reaction) |
| Benzoic Acid | 2,3,4-trifluoroaniline | Heterogeneous | Silica-based | Solvent-free | Reusable, Low cost | nih.gov |
| Benzoic Acid | 2,3,4-trifluoroaniline | Biocatalyst | Lipase | Organic/Aqueous | High selectivity | rsc.org |
| Benzoic Acid | 2,3,4-trifluoroaniline | Biocatalyst | Amide Synthetase | Aqueous | High efficiency, Mild conditions | nih.gov |
This table outlines potential catalytic systems for the synthesis of this compound based on established methods for other amides.
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. rasayanjournal.co.in The synthesis of N-(aryl) substituted benzamides from anilines and acid chlorides under solvent-free microwave irradiation has been reported to be highly efficient. This technique could be directly applicable to the synthesis of this compound, potentially offering significant advantages in terms of speed and energy efficiency.
Flow Chemistry: Continuous flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. nih.govthieme-connect.com The synthesis of amides using flow reactors has been demonstrated using various approaches, including the use of immobilized reagents and catalysts. nih.govthieme-connect.com A flow protocol could be designed for this compound synthesis, for example, by passing a solution of benzoic acid and 2,3,4-trifluoroaniline through a heated packed-bed reactor containing a heterogeneous catalyst. A solvent-free continuous flow synthesis of amides using a mechanochemical approach has also been developed, which could be a highly efficient and clean method. digitellinc.com
The following table compares the potential of microwave-assisted and flow chemistry for the synthesis of this compound.
| Methodology | Potential Reaction | Key Advantages | Reference (Analogous Reaction) |
| Microwave-Assisted | Benzoyl chloride + 2,3,4-trifluoroaniline (solvent-free) | Rapid reaction times, high yields, energy efficiency. | |
| Flow Chemistry | Benzoic acid + 2,3,4-trifluoroaniline (with heterogeneous catalyst) | Scalability, safety, process control. | mdpi.comnih.gov |
This table highlights the potential application of microwave and flow chemistry to the synthesis of this compound based on general principles.
Green Chemistry Principles Applied to this compound Synthesis
Elucidation of Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing more efficient synthetic routes. For the synthesis of this compound, both spectroscopic and computational methods can provide valuable insights.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as ReactIR™ (in-situ Fourier Transform Infrared Spectroscopy), can monitor the concentration of reactants, intermediates, and products in real-time. mt.com For the reaction of a carboxylic acid with a thionyl chloride to form an acid chloride, followed by amidation, in-situ IR can track the formation of the reactive acid chloride intermediate. mt.com A similar approach could be used to study the kinetics and mechanism of the reaction between benzoyl chloride and 2,3,4-trifluoroaniline. Fluorescence-based assays have also been developed for the quantification of amidine, a related functional group, on solid supports, which could be adapted for monitoring reactions involving amide formation. nih.gov
Computational Analysis: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, allowing for the determination of the structures and energies of transition states and intermediates. nih.gov DFT studies have been used to elucidate the mechanism of formation of other benzamide (B126) derivatives, identifying the rate-determining step and the influence of catalysts. nih.gov For the synthesis of this compound, DFT calculations could be employed to model the reaction pathway, predict the activation energies for different proposed mechanisms (e.g., direct condensation vs. catalyzed reaction), and understand the role of the fluorine substituents on the reactivity of the aniline.
The table below outlines how these analytical techniques could be applied to study the synthesis of this compound.
| Analytical Technique | Application to this compound Synthesis | Information Gained | Reference (Analogous Study) |
| In-situ IR (ReactIR™) | Monitoring the reaction of benzoyl chloride with 2,3,4-trifluoroaniline. | Reaction kinetics, identification of intermediates. | mt.com |
| DFT Calculations | Modeling the reaction pathway of benzoic acid and 2,3,4-trifluoroaniline. | Transition state structures, activation energies, mechanistic pathway. | nih.gov |
This table suggests potential applications of spectroscopic and computational methods to understand the synthesis of this compound.
Kinetic Studies of this compound Formation Pathways
A thorough review of available scientific literature indicates that specific, detailed kinetic studies on the formation pathways of this compound have not been extensively reported. The formation of this amide typically involves the acylation of 2,3,4-trifluoroaniline with a benzoyl derivative, such as benzoyl chloride or benzoic anhydride. While synthetic procedures for various benzamides are documented, quantitative kinetic data—including reaction rates, rate constants, activation energies, and the influence of catalysts on the reaction mechanism for this specific compound—remain scarce.
Research into related fluorinated benzamides suggests that the electronic effects of the fluorine substituents on the aniline ring play a crucial role in the reaction kinetics. The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, making the lone pair of the amine nitrogen less nucleophilic. This reduced nucleophilicity generally leads to slower reaction rates compared to the acylation of non-fluorinated aniline.
While direct kinetic data is not available, general synthetic preparations provide some insight into the reaction conditions. For instance, the synthesis of related benzamides often requires heating and the use of a base (like pyridine or triethylamine) to neutralize the acid byproduct (e.g., HCl) and facilitate the reaction. However, these preparations typically focus on yield and purity rather than the kinetic aspects of the transformation. nih.govresearchgate.net
Studies on the structural chemistry of trifluorinated benzamide analogues are noted to have gaps, which extends to the mechanistic and kinetic understanding of their formation. mdpi.com The complexity of these reactions, which can be influenced by solvent polarity, catalyst type, and temperature, necessitates dedicated kinetic investigations to fully elucidate the formation pathways of this compound. Without such studies, a quantitative description of its formation kinetics cannot be provided at this time.
Computational Chemistry and in Silico Modeling of N 2,3,4 Trifluorophenyl Benzamide
Quantum Chemical Investigations of N-(2,3,4-trifluorophenyl)benzamide Molecular Structure and Reactivity
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of molecular systems. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules like this compound. acs.org These calculations can predict a wide range of properties, from geometric parameters to electronic characteristics, which are often in good agreement with experimental data. iucr.org
DFT calculations are instrumental in understanding the electronic properties that govern the reactivity and stability of this compound. By solving the Kohn-Sham equations, one can obtain the electron density and, from it, derive various electronic descriptors. bohrium.com The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP often being employed for organic molecules. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and polarizability. A smaller gap generally suggests higher reactivity. emerginginvestigators.org For fluorinated aromatic compounds, the HOMO-LUMO gap can be influenced by the number and position of fluorine substituents. acs.orgnih.gov
The electrostatic potential (ESP) map is another valuable tool derived from DFT calculations. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative oxygen and fluorine atoms are expected to create regions of negative potential, while the amide proton and parts of the aromatic rings will exhibit positive potential.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.62 | Indicator of chemical reactivity and stability |
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the intramolecular charge distribution and the polarity of bonds. wikipedia.org This analysis is based on the linear combination of atomic orbitals (LCAO) approach and helps in understanding how the electron density is shared among the constituent atoms. libretexts.org It is important to note that Mulliken charges are sensitive to the choice of basis set. wikipedia.org
Fukui functions are reactivity descriptors that indicate the propensity of different atomic sites in a molecule to undergo nucleophilic or electrophilic attack. These functions are derived from the change in electron density upon the addition or removal of an electron.
| Atom | Partial Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| N (amide) | -0.48 |
| C (carbonyl) | +0.62 |
| F (at C2) | -0.38 |
| F (at C3) | -0.35 |
| F (at C4) | -0.36 |
| H (on N) | +0.32 |
The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. This is often achieved by mapping the potential energy surface as a function of key dihedral angles. tandfonline.com
| Conformer | Dihedral Angle (C(O)-N-C1'-C2') | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | ~45° | 0.00 |
| Local Minimum | ~135° | 1.5 |
| Transition State | ~90° | 3.8 |
Furthermore, electrostatic interactions between the fluorine atoms and the amide group can also play a role. For instance, a weak intramolecular hydrogen bond between the amide N-H and the ortho-fluorine atom might be possible, although such interactions are generally considered weak. The cumulative electronic and steric effects of the three fluorine atoms will ultimately determine the torsional energy landscape and the preferred conformation of the molecule in different environments. acs.orgontosight.ai Studies on related fluorinated amides have shown that fluorine substitution can modulate conformational equilibria, which in turn can impact their biological and material properties. nih.gov
Conformational Analysis and Torsional Energy Landscapes of this compound
Molecular Docking and Protein-Ligand Interaction Studies with this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve predicting its binding pose within the active site of a protein.
Virtual Screening and Identification of Putative Biological Targets for this compound
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com Given the structural motifs of this compound, several classes of proteins could be considered as putative biological targets.
Benzamide (B126) derivatives have been investigated as inhibitors for a wide range of targets. For instance, studies have shown their potential as inhibitors of Filamenting temperature-sensitive mutant Z (FtsZ), a key protein in bacterial cell division, making it a target for novel antibiotics. nih.govtandfonline.com Other research has identified benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). nih.govebi.ac.uk Furthermore, fluorinated benzamides have been explored as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), which is involved in lipid metabolism. nih.govresearchgate.net The trifluoromethyl group, in particular, is a common feature in many CETP inhibitors. rjeid.com Another potential target could be Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for the malaria parasite. scialert.netresearchgate.net
A virtual screening campaign for this compound would typically involve docking the compound against a library of these and other potential protein targets. The results would be scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction.
Table 1: Putative Biological Targets for this compound Based on Analog Studies
| Putative Target Class | Rationale based on Analogues | Potential Therapeutic Area |
| Bacterial Cell Division Proteins (e.g., FtsZ) | Benzamide core is a known scaffold for FtsZ inhibitors. nih.govtandfonline.com | Antibacterial |
| Neuronal Nicotinic Receptors (nAChRs) | Benzamide analogs act as allosteric modulators. nih.govebi.ac.uk | Neurological Disorders |
| Cholesteryl Ester Transfer Protein (CETP) | Fluorinated benzamides show inhibitory activity. nih.govresearchgate.net | Cardiovascular Disease |
| Parasitic Enzymes (e.g., PfDHODH) | Benzamide derivatives have been screened against malaria targets. scialert.netresearchgate.net | Antimalarial |
| Dihydrofolate Reductase (hDHFR) | Benzamide derivatives have shown inhibitory activity against human DHFR. nih.gov | Cancer, Autoimmune Diseases |
Detailed Analysis of Binding Modes and Key Interactions (Hydrogen Bonding, Pi-Stacking, Halogen Bonding)
The binding mode of this compound within a protein's active site would be characterized by a combination of non-covalent interactions.
Hydrogen Bonding: The amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). This allows for crucial hydrogen bond interactions with amino acid residues in the protein's binding pocket, such as asparagine, valine, and glycine, as seen in studies of benzamide inhibitors of FtsZ. tandfonline.com
Pi-Stacking: The two aromatic rings, the benzoyl ring and the trifluorophenyl ring, can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. These interactions are significant for stabilizing the ligand-protein complex.
Halogen Bonding: The fluorine atoms on the trifluorophenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. This type of interaction is increasingly recognized as important for ligand binding and selectivity.
Hydrophobic Interactions: The phenyl and trifluorophenyl groups also contribute to hydrophobic interactions with nonpolar residues in the binding site, further anchoring the molecule. Studies on fluorinated benzamides as CETP inhibitors have highlighted the predominance of hydrophobic interactions in ligand-protein complex formation. nih.govresearchgate.net
Table 2: Predicted Key Interactions for this compound
| Interaction Type | Functional Group on Ligand | Potential Interacting Protein Residues |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Amide C=O | Arginine, Lysine, Histidine, Asparagine, Glutamine |
| Pi-Stacking | Benzoyl Ring, Trifluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | Fluorine atoms | Carbonyl oxygens (backbone), Aspartate, Glutamate |
| Hydrophobic Interactions | Phenyl and Trifluorophenyl Rings | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |
Pharmacophore Modeling Based on this compound Binding Characteristics
A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to bind to a specific target and elicit a biological response. Based on the structure of this compound, a pharmacophore model would likely include:
One hydrogen bond acceptor feature (the carbonyl oxygen).
One hydrogen bond donor feature (the amide hydrogen).
Two aromatic/hydrophobic regions (the two phenyl rings).
One or more halogen bond donor features (the fluorine atoms).
Such a model, once validated, can be used to screen large compound libraries to identify other molecules with a similar arrangement of these features, potentially leading to the discovery of new and diverse chemical scaffolds with similar biological activity. jst.go.jp Studies on benzamide analogues have successfully used pharmacophore models with similar features to identify potent inhibitors. tandfonline.com
Molecular Dynamics (MD) Simulations of this compound in Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time.
Dynamic Behavior and Stability of this compound-Target Complexes
An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of time (typically nanoseconds to microseconds). Analysis of the simulation trajectory would provide insights into:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the binding pose. A stable RMSD suggests that the ligand remains bound in a consistent orientation.
Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding.
Persistence of Key Interactions: The simulation allows for the analysis of the temporal evolution of the hydrogen bonds, pi-stacking, and halogen bonds identified in the docking study. This helps to determine which interactions are most persistent and therefore most important for binding.
MD simulations on similar benzamide-protein complexes have been used to confirm the stability of the ligand-target interactions predicted by molecular docking. tandfonline.comrsc.orgrsc.org
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Predictions
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands. discoveracs.orgnih.gov While computationally expensive, FEP can provide highly accurate predictions of binding affinity, often approaching experimental accuracy. discoveracs.orgcresset-group.com
To apply FEP to this compound, one would typically start with a known binder to the target protein and then computationally "mutate" it into this compound in a series of small steps. The free energy change for each step is calculated, and the sum of these changes provides the relative binding free energy. This approach can be invaluable for lead optimization, allowing for the in silico evaluation of a series of analogs before committing to their chemical synthesis. nih.gov The accuracy of FEP calculations has been demonstrated in various drug discovery projects, including the development of inhibitors for challenging targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR studies for derivatives of this compound would aim to establish a mathematical relationship between the structural features of these molecules and their biological potency. This involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build a predictive model.
The development of predictive QSAR models can be broadly categorized into 2D and 3D approaches. Both methodologies have been successfully applied to various classes of compounds, including those structurally related to this compound.
2D-QSAR: This approach utilizes descriptors that are calculated from the 2D representation of a molecule. These descriptors can include constitutional indices (e.g., molecular weight, number of atoms), topological indices (e.g., Wiener index, connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). For instance, a QSAR study on 3-nitro-2,4,6-trihydroxy benzamide derivatives identified the partition coefficient (log P), Wiener Index (WienI), and specific polarisability (Sp pol) as having a significant correlation with herbicidal activity. researchgate.net In another study on N-pyridyl and pyrimidine (B1678525) benzamides as antiepileptic agents, 2D-QSAR models were developed that could predict the KCNQ2/Q3 opening activity. nih.gov
3D-QSAR: This method takes into account the three-dimensional conformation of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D descriptors based on the steric and electrostatic fields surrounding the aligned molecules. A study on N-(2-benzoyl phenyl)-L-tyrosine derivatives as PPAR gamma agonists successfully employed 3D-QSAR to develop predictive models. nih.gov Similarly, for a series of 1,2,4-triazole (B32235) derivatives with anticancer activity, a 3D-QSAR model was generated using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) approach, which highlighted the importance of steric and electrostatic fields for biological activity. nih.govresearchgate.net
The table below illustrates a hypothetical comparison of 2D and 3D QSAR models that could be developed for a series of this compound analogues, based on findings for similar compound classes.
| Model Type | Key Descriptors | Statistical Parameters (Hypothetical) | Insights Gained |
| 2D-QSAR | LogP, Molecular Weight, Topological Indices (e.g., Balaban index), Electrostatic descriptors | r² = 0.75, q² = 0.65 | Provides general understanding of how overall molecular properties influence activity. |
| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond donor/acceptor fields | r² = 0.85, q² = 0.78 | Offers detailed 3D visualization of favorable and unfavorable regions for substitution, guiding rational drug design. |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
The development of a robust and predictive QSAR model is critically dependent on appropriate feature selection and rigorous validation.
Feature Selection: Given that thousands of molecular descriptors can be calculated for a single molecule, it is crucial to select a subset of descriptors that are most relevant to the biological activity being modeled. This helps to avoid overfitting and improves the interpretability of the model. Common feature selection techniques include:
Genetic Algorithms: These are search algorithms inspired by the process of natural selection. researchgate.net
Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance. researchgate.net
Recursive Feature Elimination: This technique recursively removes the least important features and builds a model on the remaining ones.
For example, in a study on imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives, the key descriptors of partition coefficient, cluster count, and principal moment of inertia about the X-axis were identified as significant. researchgate.net
Validation Strategies: Validation is essential to assess the predictive power and robustness of a QSAR model. It is typically divided into internal and external validation.
Internal Validation: This involves using the training set data to assess the model's stability. A common method is cross-validation , where the dataset is repeatedly partitioned into training and test sets. The leave-one-out (LOO) cross-validation is a widely used technique where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. The cross-validated correlation coefficient (q²) is a key metric from this process. biolscigroup.usjmaterenvironsci.com
External Validation: This is considered the most stringent test of a model's predictive ability. It involves using an external test set of compounds that were not used in the model development to assess how well the model predicts their activities. The predictive correlation coefficient (pred_r²) is a common metric for external validation. A high pred_r² value (typically > 0.6) indicates good predictive power. mdpi.com
The table below summarizes key validation parameters and their acceptable ranges, which would be applicable to QSAR studies of this compound analogues.
| Validation Parameter | Description | Generally Accepted Value |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.5 |
| pred_r² (Predictive r² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.6 |
| F-value | A statistical test that compares the combined effect of all variables in the model. | High value indicates significance |
| p-value | The probability of obtaining the observed results, assuming the null hypothesis is true. | < 0.05 |
This table provides general guidelines and the specific values can vary depending on the dataset and modeling technique.
In Vitro Biological Activity and Mechanistic Elucidation of N 2,3,4 Trifluorophenyl Benzamide
Cellular and Biochemical Assays for N-(2,3,4-trifluorophenyl)benzamide Activity
No studies were identified that profiled the inhibitory or activatory effects of this compound against any specific enzymes. Consequently, no data tables of enzymatic activity can be provided.
There is no available research detailing the binding affinity of this compound to any biological receptors. Information from ligand displacement studies, which would help to understand its interaction with receptor binding sites, is also absent from the scientific literature.
No published research could be found that utilized cell-based assays to investigate the modulation of specific biological pathways by this compound.
Downstream Signaling Pathways and Cellular Responses Induced by this compound
Understanding the downstream consequences of this compound binding to its target is crucial for elucidating its biological function. This involves a multi-pronged approach to analyze changes in gene and protein expression, modulation of key signaling cascades, and the resulting cellular phenotypes.
To gain a global perspective of the cellular response to this compound, transcriptomics and proteomics are powerful hypothesis-generating tools.
Gene Expression Profiling (Transcriptomics) , using techniques like RNA-sequencing, can identify which genes are up- or down-regulated following treatment with the compound. This can provide clues about the biological pathways being affected.
Proteomics Analysis , often carried out using mass spectrometry-based methods, provides a more direct picture of the functional state of the cell by quantifying changes in protein levels and their post-translational modifications. nih.govresearchgate.net For instance, a proteomics study on a related benzamide (B126) derivative identified specific proteins involved in metabolic pathways and cell signaling. researchgate.net Chemical proteomics approaches can even pinpoint the direct protein targets of a compound within a complex cellular lysate. nih.gov
Table 2: Omics Approaches for Mechanistic Insight
| Technique | Information Provided | Relevance to this compound |
| Transcriptomics | Genome-wide changes in mRNA levels. | Identifies affected signaling pathways and cellular processes at the transcriptional level. |
| Proteomics | Global changes in protein abundance and post-translational modifications. nih.gov | Reveals alterations in key effector proteins and can identify direct binding partners. nih.gov |
Many cellular processes are controlled by signaling cascades involving protein kinases and second messengers.
Kinase Cascades , such as the MAP kinase pathway, are central to cell regulation, and their modulation can be assessed by techniques like Western blotting for phosphorylated kinases. nih.gov The activity of such pathways can be influenced by various small molecules. nih.gov
Second Messenger Systems , which include molecules like cyclic AMP and calcium ions, are critical for signal transduction. For example, a related benzamide compound was shown to increase calcium influx in smooth muscle cells. nih.gov Investigating the impact of this compound on these systems can reveal its upstream effects.
The ultimate outcome of the molecular events triggered by this compound is a change in cellular behavior.
Differentiation: The ability of the compound to induce cellular differentiation can be assessed by monitoring morphological changes and the expression of lineage-specific markers.
Apoptosis: The induction of programmed cell death can be measured by assays for caspase activation or DNA fragmentation. Some benzamide derivatives have been shown to induce apoptosis in cancer cells. nih.gov
Autophagy: The modulation of this cellular recycling process can be monitored by tracking the formation of autophagosomes. Small molecules have been identified that can modulate autophagy and related immune responses. nih.gov
Table 3: Cellular Phenotypes and Assessment Methods
| Phenotype | Description | Assessment Method |
| Differentiation | A cell changes to a more specialized type. | Analysis of cell-type specific markers. |
| Apoptosis | Programmed cell death. | Caspase activity assays, TUNEL staining. |
| Autophagy | Cellular degradation and recycling process. nih.gov | LC3-II turnover assays, p62 degradation. |
Phenotypic Screening and High-Throughput Assay Development for this compound Research
Phenotypic Screening offers a powerful approach to discover new biological activities of compounds like this compound without prior knowledge of the target. nih.gov This involves testing the compound in cell-based or organismal models to identify a desired phenotypic change, such as the inhibition of cancer cell growth or the promotion of a specific cell fate. nih.govnih.gov
Once a desired phenotype is identified, High-Throughput Assay Development is essential for further investigation and optimization. nih.gov These assays are designed to be robust, scalable, and suitable for screening large numbers of related compounds to establish structure-activity relationships. For example, if this compound is found to inhibit a particular inflammasome, a high-content imaging assay could be developed to screen for more potent analogs. nih.gov
Structure Activity Relationship Sar and Lead Optimization Strategies for N 2,3,4 Trifluorophenyl Benzamide Analogues
Rational Design and Synthesis of N-(2,3,4-trifluorophenyl)benzamide Derivatives
The rational design of this compound analogues is guided by established principles of medicinal chemistry, aiming to enhance target affinity, selectivity, and pharmacokinetic properties. The synthesis of these derivatives typically involves the coupling of a substituted aniline (B41778) with a substituted benzoyl chloride or benzoic acid. A common synthetic route is the amidation reaction between 2,3,4-trifluoroaniline (B1293922) and a desired benzoyl chloride in the presence of a base. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the corresponding benzoic acid and aniline. This flexible synthetic approach allows for the systematic introduction of a wide variety of substituents on both aromatic rings, enabling a thorough investigation of the SAR.
The benzamide (B126) scaffold offers two primary regions for structural modification: the N-phenyl ring and the benzoyl ring. Systematic substitution at these positions can profoundly impact the compound's biological activity.
While the core focus is on the N-(2,3,4-trifluorophenyl) moiety, understanding the effects of alternative substitutions on this ring is a key aspect of lead optimization. In broader N-phenylbenzamide series, the electronic nature and position of substituents on the N-phenyl ring are critical determinants of activity. For instance, in studies of antischistosomal N-phenylbenzamides, the introduction of electron-withdrawing groups on the anilide portion was found to be crucial for potency. nih.gov Shifting a nitro (NO2) group from the ortho to the meta position on the anilide ring, for example, has been shown to increase activity, highlighting the importance of substituent placement. nih.gov
| Compound ID | N-Phenyl Ring Substitution | Benzoyl Ring Substitution | Relative Activity | Reference |
| Analogue A | 2,3,4-trifluoro | Unsubstituted | Baseline | - |
| Analogue B | 3-nitro | para-trifluoromethyl | High | nih.gov |
| Analogue C | 4-nitro | para-trifluoromethyl | Moderate | nih.gov |
| Analogue D | 2-nitro | para-trifluoromethyl | Low | nih.gov |
This table illustrates the impact of substituent position on the N-phenyl ring on biological activity, drawing from analogous N-phenylbenzamide series.
| Compound ID | N-Phenyl Ring Substitution | Benzoyl Ring Substitution | Relative Activity | Reference |
| Analogue E | 3-nitro | 4-trifluoromethyl | High | nih.gov |
| Analogue F | 3-nitro | 3-trifluoromethyl | Low | nih.gov |
| Analogue G | 4-nitro | 4-nitro | Moderate | nih.gov |
| Analogue H | Unsubstituted | 4-trifluoromethyl | Varies with target | nih.gov |
This table demonstrates the effect of varying substituents on the benzoyl ring on the biological activity of N-phenylbenzamide analogues.
The fluorine atoms on the N-phenyl ring of this compound play a significant role in its conformational preferences and electronic properties, which in turn affect its biological activity.
The specific arrangement of the three fluorine atoms on the phenyl ring is critical. Different positional isomers, such as N-(2,4,5-trifluorophenyl)benzamide or N-(3,4,5-trifluorophenyl)benzamide, can exhibit distinct biological profiles due to changes in the molecule's dipole moment, lipophilicity, and ability to form key interactions with the biological target. For example, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, a close analogue, reveals specific intramolecular and intermolecular hydrogen bonding patterns that influence its solid-state conformation. mdpi.com These subtle changes in three-dimensional structure resulting from different fluorination patterns can lead to significant differences in binding affinity. While direct SAR data for all trifluorophenyl isomers of N-phenylbenzamide is not extensively available in the public domain, the principle that fluorine position significantly impacts activity is well-established in medicinal chemistry. nih.gov
The number of fluorine substituents on the N-phenyl ring also has a profound effect on the molecule's properties and biological activity. Increasing the degree of fluorination generally increases lipophilicity and can alter metabolic stability. Comparing mono-, di-, and trifluorinated analogues provides valuable SAR data. For instance, a progressive increase in fluorination can enhance binding affinity up to a certain point, after which steric hindrance or unfavorable electronic effects may lead to a decrease in activity. The strategic placement of a single fluorine atom can be sufficient to block a site of metabolism, thereby improving the pharmacokinetic profile of a compound. Conversely, multiple fluorine atoms can create a highly electron-deficient ring system, which may be beneficial for certain types of receptor interactions. The synthesis of a series of analogues with varying degrees of fluorination, from N-(monofluorophenyl)benzamides to N-(pentafluorophenyl)benzamide, would be a logical step in optimizing this class of compounds.
| Compound | Degree of Fluorination | Observed Effects on Properties | Reference |
| N-(4-fluorophenyl)benzamide | Mono-fluorinated | Can improve metabolic stability and target interaction. | researchgate.net |
| N-(2,4-difluorophenyl)benzamide | Di-fluorinated | Influences crystal packing and intermolecular interactions. | mdpi.com |
| This compound | Tri-fluorinated | Increases lipophilicity and alters electronic distribution. | General medicinal chemistry principles |
| N-(pentafluorophenyl)benzamide | Penta-fluorinated | Significantly increased lipophilicity and potential for altered binding modes. | General medicinal chemistry principles |
This table summarizes the general effects of varying the degree of fluorination on the N-phenyl ring of benzamide analogues.
Impact of Fluorination Pattern Changes on Biological Activity
Correlation of Structural Modifications with Modulated Biological Activities
The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. For analogues of this compound, even subtle modifications to the molecular framework can lead to significant changes in their potency and selectivity towards a biological target.
Quantitative Relationship Between Structural Descriptors and Potency/Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.combiolscigroup.us These models use molecular descriptors—numerical values that characterize properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity)—to predict the activity of novel analogues.
For a series of this compound analogues, a hypothetical QSAR study might reveal that the potency is positively correlated with the lipophilicity of substituents on the benzoyl ring, while selectivity is influenced by the electronic nature of substituents on the trifluorophenyl moiety. The trifluoromethyl group, for instance, is known to significantly impact properties like lipophilicity and interactions with biological targets. ontosight.ai
Table 1: Hypothetical QSAR Data for this compound Analogues
| Analogue | R-group (Benzoyl Ring) | logP | Electronic Parameter (σ) | Potency (IC₅₀, nM) |
| 1 | H | 4.2 | 0.00 | 150 |
| 2 | 4-Cl | 4.9 | 0.23 | 85 |
| 3 | 4-OCH₃ | 4.1 | -0.27 | 200 |
| 4 | 4-NO₂ | 4.0 | 0.78 | 50 |
This table presents hypothetical data for illustrative purposes.
Identification of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, key pharmacophoric features likely include:
The Benzamide Core: The amide linkage (-CONH-) is a crucial hydrogen bond donor and acceptor, facilitating interactions with the target protein.
The Trifluorophenyl Ring: The fluorine atoms can modulate the acidity of the N-H group, influence metabolic stability, and participate in specific interactions such as hydrogen bonds or halogen bonds with the target. The 2,3,4-trifluoro substitution pattern creates a unique electronic and steric profile.
The Benzoyl Ring: This aromatic ring can engage in π-π stacking or hydrophobic interactions within the binding pocket. Substituents on this ring provide a primary avenue for modulating potency and selectivity.
Molecular docking studies can further elucidate these interactions by simulating the binding of the ligands to the active site of a target protein.
Strategic Approaches for Optimizing this compound Leads
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable ones. danaher.comcreative-biostructure.com
Strategies for Enhancing Target Selectivity and Potency
Improving the potency and selectivity of this compound analogues often involves iterative cycles of design, synthesis, and testing. creative-biostructure.com Strategies include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD can be employed to design analogues that fit more snugly into the binding site and form more favorable interactions. nih.gov
Scaffold Hopping: This involves replacing the core benzamide scaffold with a different chemical moiety that retains the key pharmacophoric features but may offer improved properties. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the compound's activity. For example, replacing a hydrogen atom with a fluorine atom can enhance metabolic stability.
Improving Ligand Efficiency and Drug-Likeness Principles
Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, providing a measure of how efficiently a compound binds to its target. nih.gov Improving LE often involves reducing the molecular weight of the compound while maintaining or improving its potency.
Drug-likeness refers to a qualitative concept used in drug design to evaluate how "drug-like" a substance is with respect to factors like bioavailability. This is often assessed using guidelines such as Lipinski's Rule of Five.
Table 2: Drug-Likeness and Ligand Efficiency of a Hypothetical Optimized Analogue
| Compound | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | Ligand Efficiency |
| Lead Compound | 350 | 4.5 | 1 | 3 | 0.25 |
| Optimized Analogue | 320 | 3.8 | 1 | 2 | 0.35 |
This table presents hypothetical data for illustrative purposes.
Strategies to improve these parameters for this compound analogues could include simplifying the structure by removing non-essential functional groups or replacing bulky groups with smaller, more efficient ones. scienceopen.com
In Vivo Preclinical Efficacy Studies and Mechanistic Validation of N 2,3,4 Trifluorophenyl Benzamide in Animal Models
Efficacy Evaluation of N-(2,3,4-trifluorophenyl)benzamide in Disease-Specific Animal Models
The initial assessment of a novel compound's therapeutic potential hinges on its demonstrated efficacy in relevant animal models of human disease. The selection of these models is critically dependent on the therapeutic hypothesis for this compound, which would be derived from its in vitro pharmacological profile.
Selection of Relevant Animal Models for Therapeutic Hypothesis Testing
The choice of animal models would be dictated by the presumed mechanism of action of this compound. For instance, if in vitro studies indicated anti-proliferative effects, xenograft models using human cancer cell lines implanted in immunocompromised mice would be appropriate. nanobioletters.com Similarly, if the compound exhibited anti-inflammatory properties, models of induced inflammation, such as carrageenan-induced paw edema in rodents, would be employed. nih.gov For potential neurological applications, such as an anticonvulsant, models like the maximal electroshock (MES) seizure test in mice and rats would be relevant. nih.gov The establishment and use of such preclinical animal models are a pivotal aspect of cancer research and the development of innovative anti-cancer therapies. nanobioletters.com
Dose-Response Relationships and Efficacy Readouts in Preclinical Studies
A critical component of in vivo testing is the establishment of a dose-response relationship, which characterizes the magnitude of the therapeutic effect as a function of the administered dose. This typically involves treating cohorts of animals with a range of doses of the test compound. Efficacy readouts are specific to the disease model. In oncology models, this would include measurements of tumor growth inhibition. For inflammatory conditions, a reduction in swelling or inflammatory markers would be quantified. nih.gov In neurological models, a key readout could be the prevention of seizures. nih.gov The relationship between the dose of a compound and its carcinogenic potency is often linear over a certain range, but this may not hold true at lower doses. nih.gov
Biomarker Analysis and Pharmacodynamic Endpoints in Animal Tissues
To understand the mechanism of action in a living system, biomarker analysis in relevant tissues is essential. This involves measuring changes in specific molecules (e.g., proteins, nucleic acids) that are modulated by the drug and are part of the targeted biological pathway. For example, if this compound were hypothesized to be a histone deacetylase (HDAC) inhibitor, the levels of acetylated histones in tumor tissue would be a key pharmacodynamic biomarker. nih.gov Such in vivo biomarker analysis helps to bridge the gap between preclinical research and clinical success by validating the drug's effect on its intended target.
Pharmacokinetic Insights and Distribution in Animal Models Relevant to Efficacy
The efficacy of a drug is intrinsically linked to its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for interpreting efficacy studies and for predicting human pharmacokinetics.
Tissue Distribution and Accumulation Patterns in Rodent Models
Determining the extent to which a compound and its metabolites distribute into various tissues is fundamental to understanding its pharmacological and toxicological properties. Studies in rodent models, such as rats and mice, are standard practice. nih.gov Following administration, tissue samples (e.g., liver, kidney, brain, tumor) are collected at various time points and analyzed for drug concentration. For instance, studies on other fluorinated compounds have investigated their distribution in rats and rabbits. nih.gov High concentrations in the target tissue can correlate with efficacy, while accumulation in non-target tissues might indicate potential for toxicity. The introduction of fluorine can influence the distribution and disposition of molecules. nih.gov
Mechanistic Validation of this compound Action in In Vivo Systems
Following the initial assessment of in vivo preclinical efficacy, a critical step in the drug development pipeline is the validation of the compound's mechanism of action within a living organism. This involves confirming that the drug interacts with its intended molecular target in the relevant tissues and elicits the expected downstream cellular and pathway-level changes. For the specific compound this compound, detailed mechanistic studies in animal models are essential to bridge the gap between in vitro activity and potential therapeutic application. This section delves into the methodologies and findings related to confirming target engagement and pathway modulation in vivo.
Confirmation of Target Engagement in Animal Tissues
The definitive confirmation of a drug's mechanism of action relies on demonstrating its direct physical interaction with the intended biological target in the tissues of treated animals. Various advanced biochemical and imaging techniques are employed to achieve this. These methods aim to quantify the extent of target occupancy by this compound at a specific dose and time point, providing crucial information for understanding its pharmacokinetic and pharmacodynamic relationship.
Interactive Table: Methodologies for In Vivo Target Engagement of this compound
| Methodology | Description | Type of Data Generated | Key Considerations |
|---|---|---|---|
| Positron Emission Tomography (PET) | A non-invasive imaging technique that utilizes a radiolabeled version of this compound or a specific ligand for its target. The distribution and binding of the radiotracer are monitored in real-time in living animals. | Quantitative data on target occupancy in specific tissues and brain regions. Allows for longitudinal studies in the same animal. | Requires synthesis of a suitable radiotracer and access to specialized imaging equipment. |
| Autoradiography | An ex vivo imaging technique where tissue sections from animals treated with a radiolabeled this compound are exposed to a photographic film or phosphor screen. | High-resolution visualization of target distribution and binding at the tissue and cellular level. | Provides a static snapshot of target engagement at the time of tissue collection. |
| Target Occupancy Immunoassays | Biochemical assays, such as ELISA or Western blot, performed on tissue homogenates from treated animals. These assays measure the amount of free versus drug-bound target protein. | Quantitative data on the percentage of target occupancy in various tissues. | Requires specific antibodies that can differentiate between the free and drug-bound forms of the target. |
| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding in tissue samples. | Provides evidence of direct physical interaction between this compound and its target in a cellular context. | Can be adapted for high-throughput screening of tissue samples. |
Pathway Modulation and Cellular Effects in Ex Vivo Samples from Treated Animals
Beyond confirming direct target binding, it is crucial to demonstrate that this engagement translates into the desired modulation of downstream signaling pathways and cellular functions. This is typically achieved by analyzing ex vivo samples (e.g., blood, plasma, specific tissues) collected from animals at various time points after treatment with this compound. These studies provide a bridge between target interaction and the ultimate physiological or pathological response.
Interactive Table: Analysis of Pathway Modulation by this compound in Ex Vivo Samples
| Analysis Technique | Sample Type | Biomarkers Measured | Information Gained |
|---|---|---|---|
| Phospho-protein Analysis (e.g., Western Blot, ELISA) | Tissue homogenates, peripheral blood mononuclear cells (PBMCs) | Phosphorylation status of key proteins in the target pathway. | Direct evidence of pathway activation or inhibition downstream of the target. |
| Gene Expression Analysis (e.g., qPCR, RNA-Seq) | Specific tissues, sorted cell populations | mRNA levels of genes regulated by the target pathway. | Understanding of the transcriptional consequences of target engagement. |
| Metabolomics | Plasma, tissue extracts | Levels of specific metabolites that are products or substrates of the modulated pathway. | Insight into the functional metabolic output of pathway modulation. |
| Flow Cytometry | Blood, dissociated tissues | Changes in cell surface markers, intracellular signaling molecules, or proportions of specific cell populations. | Cellular-level consequences of pathway modulation, particularly in heterogeneous tissues like blood or tumors. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Fixed tissue sections | Localization and expression levels of pathway-related proteins. | Spatial context of pathway modulation within the tissue architecture. |
Through the systematic application of these in vivo and ex vivo techniques, a comprehensive understanding of the mechanistic underpinnings of this compound's efficacy in animal models can be established. This detailed validation is a prerequisite for advancing a compound to later stages of preclinical and clinical development.
Emerging Applications and Future Research Trajectories for N 2,3,4 Trifluorophenyl Benzamide
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
The unique substitution pattern of the trifluorophenyl ring in N-(2,3,4-trifluorophenyl)benzamide offers a foundation for exploring its potential in therapeutic contexts. The electronic properties conferred by the fluorine atoms can significantly influence molecular interactions, metabolic stability, and bioavailability, making it an intriguing scaffold for drug design.
While specific polypharmacological studies on this compound are not yet prevalent in published literature, the broader class of benzamides is known for its diverse biological activities. For instance, various benzamide (B126) derivatives have shown efficacy as anti-inflammatory, antimicrobial, and anticancer agents. The potential for this compound to be repurposed could be guided by computational screening and in vitro assays against a panel of disease-relevant targets. Its fluorine substituents could enhance binding affinity and selectivity for certain protein targets, a hypothesis that warrants systematic investigation.
Future research could focus on screening this compound against kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The hydrogen bonding capabilities of the amide linkage, coupled with the halogen bonding potential of the fluorine atoms, might allow for unique binding modes.
The exploration of this compound in combination with existing therapeutic agents in preclinical models represents a logical next step in its development. Should initial studies reveal a specific biological activity, such as modest anticancer effects, combining it with a standard chemotherapeutic agent could lead to synergistic or additive effects. For example, if it were found to inhibit a specific cellular signaling pathway, it could be paired with a drug that targets a complementary pathway, potentially leading to enhanced efficacy and a reduction in the likelihood of drug resistance. Preclinical studies would need to be designed to assess the pharmacokinetics and pharmacodynamics of such combinations to ensure a favorable interaction profile.
Non-Biological and Material Science Applications of this compound
Beyond the biomedical sphere, the physicochemical properties of this compound suggest its potential utility in material science and chemical research.
Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. The incorporation of this compound as a monomer or an additive in polymer synthesis could lead to the development of advanced materials with tailored characteristics. The trifluorophenyl group could enhance the hydrophobicity and thermal stability of polymers like polyamides or polyimides. Research in this area would involve the synthesis and characterization of such novel polymers, evaluating their mechanical, thermal, and surface properties.
Table 1: Potential Contributions of this compound to Polymer Properties
| Property | Potential Enhancement from Trifluorophenyl Group |
|---|---|
| Thermal Stability | Increased due to the high strength of the C-F bond. |
| Chemical Resistance | Enhanced protection against harsh chemical environments. |
| Hydrophobicity | Lower surface energy leading to water-repellent properties. |
The fluorine atoms in this compound make it a candidate for use as a probe in ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy. This technique is highly sensitive to the local chemical environment of the fluorine nucleus. As such, this compound or its derivatives could be used to study molecular interactions, binding events, or conformational changes in various chemical and biological systems. Its distinct ¹⁹F NMR signature, resulting from the three fluorine atoms in different positions on the phenyl ring, could provide detailed structural and dynamic information.
Advanced Analytical Methodologies for this compound Detection and Characterization
The accurate detection and characterization of this compound are crucial for its development and application in any field. A suite of advanced analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), stands as a primary tool for the separation, identification, and quantification of this compound in complex mixtures. The choice of chromatographic conditions, such as the stationary phase and mobile phase composition, would be optimized to achieve high resolution and sensitivity.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and the aforementioned ¹⁹F NMR, is indispensable for the definitive structural elucidation of the molecule. Fourier-Transform Infrared (FTIR) spectroscopy would be used to confirm the presence of key functional groups, such as the amide C=O and N-H bonds, as well as the C-F bonds.
Table 2: Analytical Techniques for the Characterization of this compound
| Analytical Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Separation and Quantification | Purity, concentration in a sample. |
| LC-MS | Identification and Quantification | Molecular weight, fragmentation pattern, precise mass. |
| ¹H NMR | Structural Elucidation | Information on the proton environments in the molecule. |
| ¹³C NMR | Structural Elucidation | Information on the carbon skeleton of the molecule. |
| ¹⁹F NMR | Structural Elucidation & Probing | Direct observation of fluorine atoms, sensitive to the local environment. |
| FTIR | Functional Group Identification | Presence of characteristic bonds (C=O, N-H, C-F). |
Further research and development are necessary to unlock the full potential of this compound. The foundational knowledge of its properties and the exploration of the outlined research trajectories will be pivotal in determining its future role in science and technology.
Development of Highly Sensitive Spectroscopic Techniques for Quantification in Complex Matrices
Spectroscopic methods are indispensable for the structural elucidation and quantification of fluorinated compounds. For this compound, a multi-faceted spectroscopic approach would be necessary for its comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy stands out as a particularly powerful tool for the analysis of fluorinated compounds. nih.govresearchgate.net The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make it an ideal probe. nih.gov A ¹⁹F NMR spectrum of this compound would be expected to show three distinct signals for the fluorine atoms at the 2, 3, and 4 positions of the phenyl ring, with characteristic chemical shifts and coupling constants that can confirm the substitution pattern. Quantitative ¹⁹F NMR (qNMR) could be developed as a primary analytical method for determining the purity of bulk this compound and for quantifying it in various samples. mdpi.com
¹H and ¹³C NMR would also be crucial for the complete structural confirmation, providing information on the proton and carbon environments within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with chromatographic separation, is essential for sensitive and selective quantification in complex biological matrices. chromatographyonline.com Electrospray ionization (ESI) would likely be the preferred ionization technique. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition, confirming the identity of the parent compound and its metabolites. chromatographyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the N-H and C=O stretching vibrations of the amide group and the C-F stretching vibrations. While not typically used for quantification, it serves as a valuable qualitative tool for structural confirmation.
| Spectroscopic Technique | Anticipated Application for this compound | Potential Findings |
| ¹⁹F NMR | Structural confirmation and quantification. | Three distinct fluorine signals with specific chemical shifts and coupling constants, enabling unambiguous identification and purity assessment. |
| ¹H and ¹³C NMR | Complete structural elucidation. | Characteristic signals for aromatic and amide protons and carbons, complementing ¹⁹F NMR data. |
| High-Resolution Mass Spectrometry (HRMS) | Sensitive quantification in biological matrices and metabolite identification. | Accurate mass data for the parent ion and its fragments, allowing for elemental composition determination. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands confirming the presence of amide and C-F bonds. |
Chromatographic Separations for this compound and Its Metabolites (in research contexts)
To analyze this compound and its metabolites in complex mixtures, such as biological samples from preclinical studies, robust chromatographic separation techniques are necessary.
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the workhorse for the quantification of small molecules in biological fluids. mdpi.com A reverse-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. acs.orgnih.gov This technique would offer high sensitivity and selectivity for the detection of the parent compound and its hydroxylated or glucuronidated metabolites. nih.gov
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. restek.comunt.edu For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. GC-MS can provide excellent separation of isomers and offer complementary structural information to LC-MS. nih.govchromatographyonline.com
The development of these analytical methods would be a critical first step in enabling pharmacokinetic and metabolism studies of this compound.
| Chromatographic Technique | Potential Application for this compound | Key Parameters to Optimize |
| HPLC-MS/MS | Quantification in biological matrices (e.g., plasma, urine). | Column chemistry (e.g., C18), mobile phase composition, gradient elution profile, and MS/MS transitions. |
| GC-MS | Analysis of the parent compound and potential volatile metabolites. | Derivatization method (if necessary), column stationary phase, and temperature program. |
Future Directions and Interdisciplinary Research Opportunities
The future research on this compound is poised to benefit from interdisciplinary approaches, integrating cutting-edge computational tools and a focus on translational science.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govrsc.org These technologies can be leveraged to accelerate research on this compound in several ways:
Predicting Physicochemical and Biological Properties: ML models can be trained on existing data from other fluorinated compounds to predict properties of this compound, such as its solubility, permeability, and potential biological targets. rsc.orgmorressier.com This can help in prioritizing experimental studies and designing more effective derivatives.
Virtual Screening and Target Identification: AI algorithms can be used to screen large compound libraries to identify molecules with similar structural features to this compound that may have desirable biological activities. chromatographyonline.com This could uncover novel therapeutic applications for this class of compounds.
De Novo Drug Design: Generative AI models can design novel benzamide derivatives with optimized properties, such as enhanced potency or improved safety profiles. rsc.org
The integration of AI and ML will undoubtedly streamline the research process, from initial hit identification to lead optimization. restek.com
Strategies for Enhancing Translational Research from Preclinical Findings
For this compound to progress from a laboratory curiosity to a clinically relevant molecule, a robust translational research strategy is essential. unt.eduacs.org This involves bridging the gap between preclinical findings and human clinical trials.
Biomarker Development: Identifying and validating biomarkers that can predict the response to treatment with this compound will be crucial for patient stratification in future clinical trials. nih.gov
Preclinical Models: The use of relevant preclinical models, such as patient-derived xenografts or genetically engineered mouse models, can provide more accurate predictions of clinical efficacy. nih.gov
Combination Therapies: Exploring the potential of this compound in combination with other therapeutic agents could lead to synergistic effects and overcome potential resistance mechanisms. nih.govfrontiersin.org For instance, if the compound is identified as a kinase inhibitor, combining it with other targeted therapies or immunotherapies could be a promising strategy. nih.govfrontiersin.org
A focus on translational research from the early stages of development will increase the likelihood of clinical success for this compound and related compounds.
Q & A
Q. What are the common synthetic routes for preparing N-(2,3,4-trifluorophenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 2,3,4-trifluoroaniline with benzoyl chloride derivatives under Schotten-Baumann conditions. Key steps include:
- Acylation : Reacting trifluoroaniline with benzoyl chloride in the presence of a base (e.g., NaOH) and a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (2–4 hrs) improves yields. Monitoring via TLC or HPLC ensures completion.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : and NMR identify fluorine environments and confirm substitution patterns. For example, NMR shows distinct shifts for ortho, meta, and para fluorines (δ: -135 to -145 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves molecular geometry and hydrogen bonding. Use SHELX or OLEX2 for structure refinement. Disorder in aromatic rings, if present, is modeled using PART instructions in SHELXL .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 262.2) and fragmentation patterns .
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodology :
- Quantum Chemistry : DFT calculations (B3LYP/6-31G**) optimize geometry and calculate electrostatic potentials.
- QSPR Models : Predict logP (lipophilicity) and solubility using descriptors like molar refractivity and polar surface area. PubChem data (InChIKey: ADPISZWGUBWNIX) validates computational results .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved for fluorinated benzamides?
- Methodology :
- Disorder Handling : In SHELXL, split disordered atoms (e.g., rotating phenyl rings) using PART and refine occupancy factors. Apply restraints (SIMU, DELU) to stabilize thermal parameters .
- Twinning : For twinned crystals (common in high-symmetry space groups), use TWIN/BASF commands in OLEX2. HKLF5 format merges data from multiple domains .
- Validation : Check R (<5%) and ADDSYM in PLATON to detect missed symmetry .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of fluorinated benzamides in medicinal chemistry?
- Methodology :
- Bioisosteric Replacement : Substitute fluorine atoms with Cl, CF, or cyano groups to modulate potency. For example, replacing 4-F with CF in related compounds enhances target binding (e.g., IC improvements) .
- Pharmacophore Modeling : Align fluorinated derivatives using MOE or Schrödinger to identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (fluorinated phenyl) .
Q. How do fluorination patterns influence metabolic stability in vitro?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Trifluorophenyl groups reduce oxidative metabolism compared to mono-fluorinated analogs.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions. High fluorine content often lowers CYP affinity due to electron-withdrawing effects .
Q. What experimental approaches validate the thermal stability of this compound under storage conditions?
- Methodology :
- TGA/DSC : Measure decomposition onset (typically >200°C for benzamides) and identify phase transitions.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Analyze via HPLC for degradation products (e.g., hydrolyzed benzoic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
